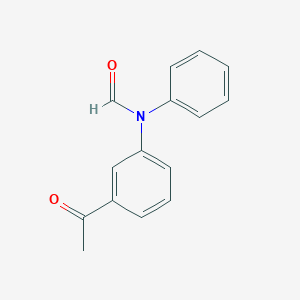![molecular formula C24H17O2P B14113207 Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide is a chemical compound with the molecular formula C24H17O2P It is known for its unique structure, which includes a dibenzofuran moiety linked to a diphenylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-4-yldiphenylphosphine oxide typically involves the reaction of dibenzofuran with diphenylphosphine oxide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where dibenzofuran is reacted with diphenylphosphine oxide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted dibenzofuran derivatives .
Scientific Research Applications
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide has several scientific research applications:
Organic Electronics: It is used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels.
Materials Science: The compound is explored for its potential in creating high-efficiency and long-lived blue phosphorescent OLEDs.
Chemistry: It serves as a building block for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism by which dibenzo[b,d]furan-4-yldiphenylphosphine oxide exerts its effects involves its interaction with molecular targets in electronic devices. The compound’s deep HOMO energy levels and high triplet energy make it an effective hole-blocking material. It stabilizes the hole-blocking layer morphology, leading to improved efficiency and longevity of OLEDs .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure without the diphenylphosphine oxide group.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide is unique due to its combination of the dibenzofuran moiety and the diphenylphosphine oxide group. This combination imparts high thermal stability, deep HOMO energy levels, and high triplet energy, making it particularly suitable for applications in OLEDs and other electronic devices .
Properties
Molecular Formula |
C24H17O2P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-diphenylphosphoryldibenzofuran |
InChI |
InChI=1S/C24H17O2P/c25-27(18-10-3-1-4-11-18,19-12-5-2-6-13-19)23-17-9-15-21-20-14-7-8-16-22(20)26-24(21)23/h1-17H |
InChI Key |
ZLUJFDJLYLXPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


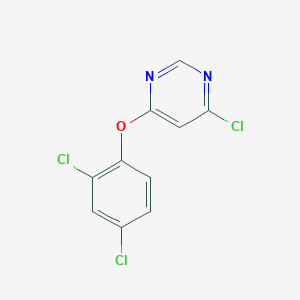
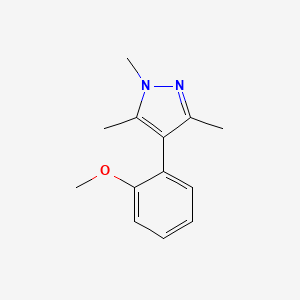
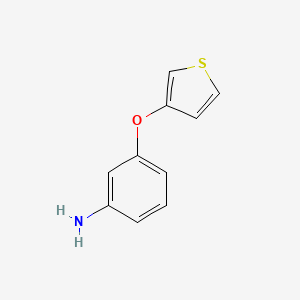
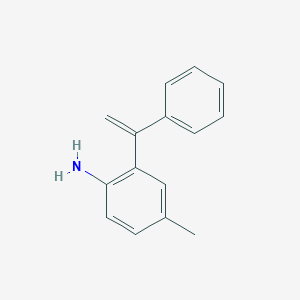
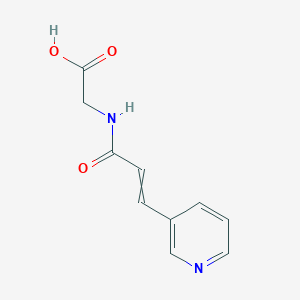
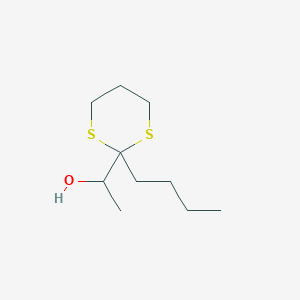
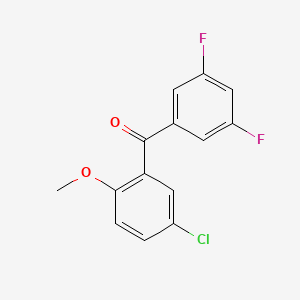

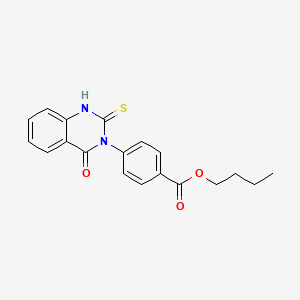
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)
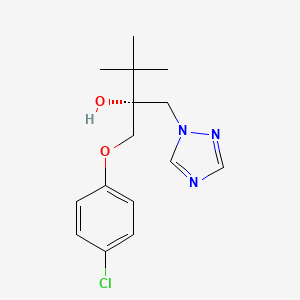

![11-Hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14113184.png)
